3-Phenylazepan-3-ol
Description
3-Phenylazepan-3-ol is a seven-membered azepane ring derivative featuring a phenyl substituent and a hydroxyl group at the 3-position. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic phenyl group and hydrogen-bonding capacity from the hydroxyl group. Azepanes, compared to smaller heterocycles like piperidines, exhibit distinct conformational flexibility, which can influence binding interactions in medicinal chemistry or material science applications . The compound is commercially available as a research chemical (1g quantities) and is utilized in pharmaceutical and chemical intermediate synthesis .
Properties
IUPAC Name |
3-phenylazepan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(8-4-5-9-13-10-12)11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDVWOCHLKSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylazepan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps to form the azepane ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenylazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of phenylazepanone, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Phenylazepan-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenylazepan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Key Insights:
- Phenyl vs. The methyl analogue’s hydrochloride salt improves solubility for industrial applications, such as agrochemicals .
- Fluorinated Derivatives : 3,4,4-Trifluoroazepane HCl’s fluorine substituents may enhance metabolic resistance and electronic properties, making it suitable for specialty chemical applications .
- Functional Group Diversity : 2-(Azepan-1-yl)-2-phenylacetic acid HCl’s carboxylic acid group broadens its utility in peptide synthesis or metal chelation, contrasting with this compound’s alcohol functionality .
Biological Activity
3-Phenylazepan-3-ol is a compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 191.27 g/mol. The compound features an azepane ring with a hydroxyl group and a phenyl substituent, which contributes to its reactivity and biological interactions.
Key Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H17NO/c14-12(8-4-5-9-13-10-12)11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2 |
| InChI Key | QDCDVWOCHLKSFC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis typically involves the cyclization of phenylacetonitrile with suitable amines under controlled conditions. The process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group enables hydrogen bonding, which is crucial for its interaction with proteins and enzymes.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties of this compound:
- Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders.
- Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management.
- Analgesic Activity : Preliminary investigations suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The results indicated alterations in serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Study 2: Neuroprotection
A study conducted on cultured neuronal cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress agents. The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Phenylazepane | Lacks hydroxyl group | Limited biological activity |
| 3-Methylphenylazepan | Different substituents | Similar neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
